4-Hydroxy-1-phenylbut-2-yn-1-one
Overview
Description
“4-Hydroxy-1-phenylbut-2-yn-1-one” is a chemical compound with the molecular formula C10H8O2 . It has a molecular weight of 160.17 g/mol.
Synthesis Analysis
The synthesis of “this compound” and its derivatives has been a subject of interest in various studies . For instance, one study discusses the synthetic approaches and applications of this class of compounds in the synthesis of related four-membered to seven-membered heterocycles . Another study presents the cyclization of 1-aryl-5-phenylpent-4-en-2-yn-1-ones under the action of various electrophilic reagents .Chemical Reactions Analysis
The chemical reactions involving “this compound” have been explored in several studies . These studies highlight the compound’s ability to undergo a variety of synthetic transformations, including intramolecular cyclization .Scientific Research Applications
Chemical Reactions and Synthesis
4-Hydroxy-1-phenylbut-2-yn-1-one has been studied in various chemical reactions, highlighting its versatility in organic synthesis. For instance, it undergoes reactions with aliphatic diamines or 2-aminoethanethiol, leading to the formation of diverse products. These reactions showcase its potential in synthesizing complex organic compounds, which could have implications in medicinal chemistry and materials science (Hankovszky, Hideg, & Lloyd, 1974).
Structural and Medicinal Chemistry
In the field of medicinal chemistry, derivatives of this compound have been synthesized and evaluated for their potential as 5-Lipoxygenase inhibitors, demonstrating significant biological activity. This research suggests its applicability in the development of new therapeutic agents, especially in the context of inflammation and cancer (Reddy et al., 2012).
Enzymatic Biotransformation
Enoate reductase activity of Pleurotus ostreatus towards derivatives of this compound has been explored, indicating its potential use in biocatalysis. This study provides insights into how natural enzymes can be utilized to modify organic compounds, opening doors to more environmentally friendly and efficient synthesis methods (Skrobiszewski et al., 2013).
Material Science and Sensor Development
In material science, the compound has been used to develop fluorescent probes for detecting metal ions. This application is critical in environmental monitoring and the development of diagnostic tools. The compound's ability to bind selectively to certain ions highlights its potential in creating highly sensitive and selective sensors (Joshi et al., 2016).
Future Directions
The future directions for “4-Hydroxy-1-phenylbut-2-yn-1-one” could involve further exploration of its synthetic transformations and applications in the synthesis of related heterocycles . Additionally, more research could be conducted to fully understand its physical and chemical properties, safety and hazards, and potential uses in various fields.
Properties
IUPAC Name |
4-hydroxy-1-phenylbut-2-yn-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O2/c11-8-4-7-10(12)9-5-2-1-3-6-9/h1-3,5-6,11H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWLZAQXAJNDAIK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C#CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20481630 | |
Record name | 4-hydroxy-1-phenylbut-2-yn-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20481630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52804-68-9 | |
Record name | 4-hydroxy-1-phenylbut-2-yn-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20481630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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